molecular formula C23H24N2O4 B4196261 2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

Cat. No. B4196261
M. Wt: 392.4 g/mol
InChI Key: PKKYIFGATFEECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone, commonly known as MIPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPEP belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

MIPEP exerts its pharmacological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MIPEP has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
MIPEP has been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell growth, apoptosis, and inflammation. In addition, MIPEP has been shown to alter the levels of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of MIPEP is its high potency and selectivity towards its target receptors, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of MIPEP is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

The potential therapeutic applications of MIPEP are vast, and future studies are needed to explore its full pharmacological potential. Some of the future directions for MIPEP research include:
1. Investigating the effects of MIPEP on other cellular pathways and processes.
2. Exploring the use of MIPEP in combination with other drugs for the treatment of various diseases.
3. Developing novel formulations of MIPEP to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of MIPEP in humans.
Conclusion:
MIPEP is a promising synthetic compound with potential therapeutic applications in various fields, including cancer, neurodegenerative disorders, and inflammation. Its high potency and selectivity towards its target receptors make it an ideal candidate for further research. However, more studies are needed to explore its full pharmacological potential and evaluate its safety and efficacy in humans.

Scientific Research Applications

MIPEP has been studied extensively for its potential therapeutic applications in various fields, including cancer, neurodegenerative disorders, and inflammation. In cancer research, MIPEP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disorders, MIPEP has been found to protect neuronal cells from oxidative stress and inflammation. In addition, MIPEP has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-morpholin-4-yl-2-[1-(3-phenoxypropyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22(23(27)24-12-15-28-16-13-24)20-17-25(21-10-5-4-9-19(20)21)11-6-14-29-18-7-2-1-3-8-18/h1-5,7-10,17H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYIFGATFEECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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